2-Ethoxy-4-formylphenyl 3-methylbenzoate

Overview

Description

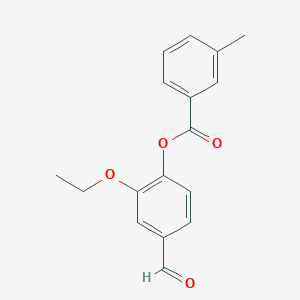

2-Ethoxy-4-formylphenyl 3-methylbenzoate is an aromatic ester characterized by a phenyl ring substituted with an ethoxy group at position 2, a formyl group at position 4, and a 3-methylbenzoate ester moiety. The compound combines electron-donating (ethoxy, methyl) and electron-withdrawing (formyl) substituents, influencing its physicochemical properties and reactivity.

Key structural features:

- Ethoxy group (position 2): Enhances solubility in organic solvents and modulates electronic effects.

- Formyl group (position 4): Introduces electrophilic character, enabling condensation or hydrazone formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 3-methylbenzoate can undergo various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 2-Ethoxy-4-carboxyphenyl 3-methylbenzoate.

Reduction: 2-Ethoxy-4-hydroxymethylphenyl 3-methylbenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, allowing for the development of novel chemical entities.

- Synthetic Routes: Various synthetic routes can be employed to modify its structure, leading to derivatives with potentially enhanced properties .

2. Biology:

- Enzyme-Substrate Interactions: It is utilized in studies investigating enzyme-substrate interactions, aiding in the understanding of biochemical pathways and mechanisms.

- Biochemical Probes: As a probe in biochemical assays, it helps in elucidating biological processes at the molecular level.

3. Medicine:

- Pharmacological Investigations: The compound is under investigation for its potential anti-inflammatory and antimicrobial activities. Its derivatives may exhibit therapeutic effects against various diseases, including inflammatory conditions .

- Drug Development: Research indicates its potential role in drug design, particularly for compounds targeting specific biological pathways related to inflammation and infection .

4. Industry:

- Specialty Chemicals Production: It is employed in the development of specialty chemicals used in various industrial applications, including materials science and biopharma production .

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory properties of derivatives of 2-Ethoxy-4-formylphenyl 3-methylbenzoate. The findings indicated that certain modifications enhanced its efficacy as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in vitro .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound acts as a substrate for specific enzymes involved in metabolic pathways. By modifying its structure, researchers were able to create analogs that exhibited improved enzyme inhibition profiles, which could be beneficial for therapeutic applications targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 3-methylbenzoate is largely dependent on its chemical structure. The formyl group can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function . The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets . The methyl group on the benzoate moiety can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Ring

Methyl 3-Methylbenzoate (M3MB)

- Structure : Methyl ester with a methyl group at position 3 on the benzoate ring.

- Key Differences : Unlike 2-Ethoxy-4-formylphenyl 3-methylbenzoate, M3MB lacks the ethoxy and formyl substituents on the phenyl ring.

- Impact : The absence of electron-withdrawing formyl groups reduces electrophilicity, making M3MB less reactive in condensation reactions. However, the methyl group on the benzoate enhances stability, a feature shared with the target compound .

2-Ethoxy-4-formylphenyl 2-Methylpropanoate

- Structure: Features a 2-methylpropanoate (isobutyrate) ester instead of 3-methylbenzoate.

- Key Differences: The branched alkyl chain in 2-methylpropanoate increases hydrophobicity compared to the aromatic benzoate.

- Application : This compound is listed in fragrance formulations (), suggesting that ester group modifications significantly alter volatility and odor profiles .

Halogen-Substituted Analogues

2-Methoxy-4-[(E)-hydrazinylidene]phenyl 3-Bromobenzoate ()

- Structure : Methoxy group at position 2, bromine at position 3 on the benzoate.

- Key Differences : The bromine atom introduces strong electron-withdrawing effects, increasing the electrophilicity of the ester carbonyl compared to the methyl group in the target compound.

- Reactivity : Brominated derivatives are more reactive in nucleophilic acyl substitution reactions but may exhibit lower thermal stability due to weaker C-Br bonds .

Fragrance and Flavor Analogues

Ethyl Vanillin Isobutyrate (CAS 188417-26-7)

- Structure : Combines ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with an isobutyrate ester.

- Key Differences : The hydroxyl group in ethyl vanillin is replaced by a formyl group in the target compound.

- Application : Ethyl vanillin derivatives are widely used in flavorings, whereas the formyl group in this compound may shift its utility toward synthetic intermediates or specialty chemicals .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The 3-methyl group on the benzoate ring in the target compound donates electrons via hyperconjugation, stabilizing the ester against hydrolysis compared to electron-withdrawing substituents like bromine .

- Applications : While halogenated analogues () are prioritized in agrochemicals, the target compound’s balanced electronic profile makes it suitable for pharmaceutical or fine chemical synthesis.

- Safety : Safety data sheets () highlight standard handling precautions for aromatic esters, though substituents like bromine may necessitate stricter controls due to higher toxicity .

Biological Activity

2-Ethoxy-4-formylphenyl 3-methylbenzoate is an organic compound with notable biological activities attributed to its unique chemical structure, which includes a formyl group and an ethoxy group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential pharmacological properties.

- Molecular Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

- IUPAC Name : (2-ethoxy-4-formylphenyl) 3-methylbenzoate

The compound is synthesized through the esterification of 3-methylbenzoic acid with 2-ethoxy-4-formylphenol, typically using dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily influenced by its formyl group, which can interact with nucleophilic sites in biological molecules. This interaction may inhibit enzyme activity or alter protein functions, leading to various biological effects .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .

Enzyme Inhibition

The interaction of this compound with specific enzymes has been explored, particularly regarding its ability to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition could have implications for cancer therapy .

Case Studies and Research Findings

- Antimicrobial Assessment : A study assessed the antimicrobial efficacy of various derivatives, including this compound, against common pathogens. The results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as an antimicrobial agent.

- Anti-inflammatory Effects : In a controlled experiment, the compound was tested on macrophage cells stimulated with lipopolysaccharides (LPS). The treatment resulted in a marked decrease in TNF-alpha and IL-6 levels, showcasing its anti-inflammatory capabilities.

- PARP Inhibition : Research focused on the structural analogs of this compound demonstrated that modifications to the formyl group significantly affected PARP inhibition. Compounds retaining the ethoxy and formyl groups showed enhanced inhibitory activity compared to those lacking these features .

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-Ethoxy-4-formylphenyl 4-methylbenzoate | Similar structure | Moderate antimicrobial activity |

| 2-Methoxy-4-formylphenyl 3-methylbenzoate | Similar structure | Reduced anti-inflammatory effects |

| 2-Ethoxy-4-hydroxyphenyl 3-methylbenzoate | Hydroxyl instead of formyl | Lower enzyme inhibition |

The comparison indicates that while structural similarities exist among these compounds, variations significantly influence their biological activities.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Ethoxy-4-formylphenyl 3-methylbenzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification between a substituted phenol (e.g., 2-ethoxy-4-formylphenol) and 3-methylbenzoyl chloride. Key steps include:

- Protection/deprotection strategies : Use of protecting groups for the formyl moiety during esterification to prevent side reactions .

- Catalysis : Employing bases like triethylamine to neutralize HCl byproducts and enhance reaction efficiency .

- Purification : Column chromatography or recrystallization via solvent diffusion to isolate the pure product .

- Critical Parameters : Reaction temperature (often 0–25°C), anhydrous conditions, and stoichiometric control of acyl chloride to phenol (1:1.1 molar ratio) to minimize unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the presence of the ethoxy (–OCHCH), formyl (–CHO), and methylbenzoate groups. Key signals include the formyl proton (~9.8 ppm) and aromatic protons split due to substituent effects .

- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1720 cm) and formyl groups (~2820 cm for C–H and ~1700 cm for C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragment patterns consistent with ester cleavage .

Q. How do substituent positions (ethoxy, formyl, methyl) influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The formyl group at the 4-position activates the ester carbonyl toward nucleophilic attack, while the 3-methyl group on the benzoate ring provides steric hindrance, directing regioselectivity .

- Ethoxy Group : The 2-ethoxy substituent stabilizes intermediates via resonance but may reduce solubility in polar solvents, necessitating aprotic solvents like THF or DMF .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : High-resolution diffraction data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Refinement : SHELXL for iterative refinement of positional and anisotropic displacement parameters. Hydrogen-bonding networks are modeled using restraints for the formyl and ethoxy groups .

- Validation : R-factor convergence (<5%) and analysis of residual electron density maps to confirm absence of disorder .

Q. What computational and experimental approaches are suitable for analyzing hydrogen-bonding interactions in the solid-state structure of this compound?

- Methodological Answer :

- Graph Set Analysis : Etter’s formalism to classify hydrogen-bonding patterns (e.g., D(2) chains or R_2$$^2(8) rings) using crystallographic data .

- DFT Calculations : Geometry optimization and interaction energy calculations (e.g., using Gaussian09) to compare theoretical and experimental H-bond distances .

- Thermal Analysis : DSC/TGA to correlate melting points with intermolecular H-bond strength .

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound as a pharmacophore?

- Methodological Answer :

- Bioisosteric Replacements : Substitute the formyl group with bioisosteres (e.g., nitro or cyano) to modulate electronic properties and assess activity changes .

- Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases or hydrolases) using kinetic assays (IC determination) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes, leveraging the ester and formyl groups as hydrogen-bond acceptors .

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-20-16-10-13(11-18)7-8-15(16)21-17(19)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITQABVXBPNHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.